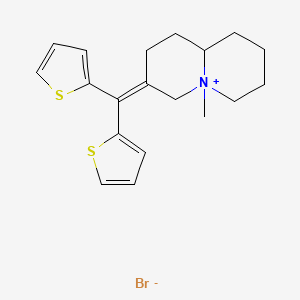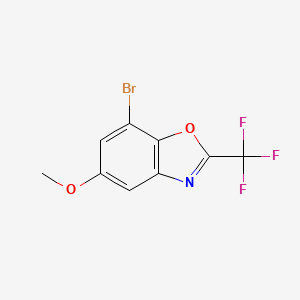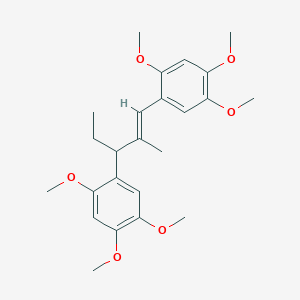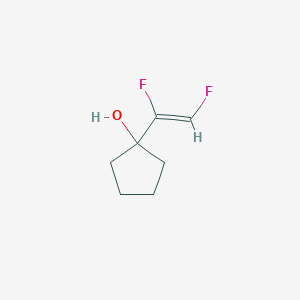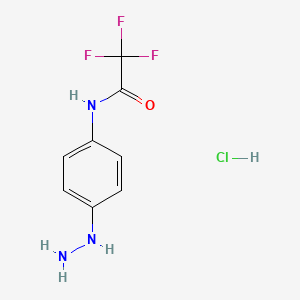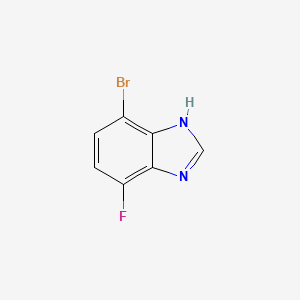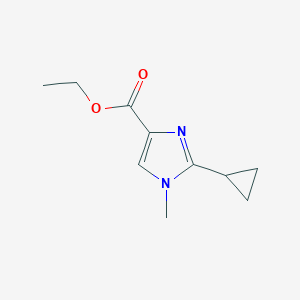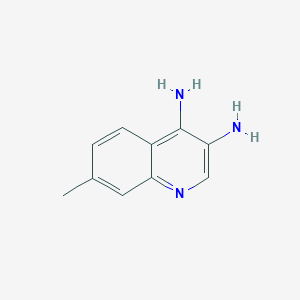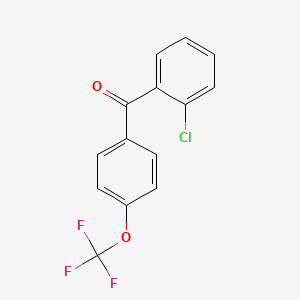![molecular formula C10H11F B12840796 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene is an organic compound characterized by the presence of a fluoro-substituted benzene ring and a butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene.
Formation of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where 2-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100-120°C) to ensure the formation of the (E)-isomer.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst at room temperature.
Major Products:
Oxidation: Formation of 2-fluoro-1-(but-1-enyl)benzene-1-carboxylic acid.
Reduction: Formation of 1-(butyl)-2-fluorobenzene.
Substitution: Formation of 1-(but-1-enyl)-2-fluoro-4-bromobenz
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-[(E)-but-1-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+ |
Clave InChI |
YSNQDXUVWKGVFO-ZZXKWVIFSA-N |
SMILES isomérico |
CC/C=C/C1=CC=CC=C1F |
SMILES canónico |
CCC=CC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


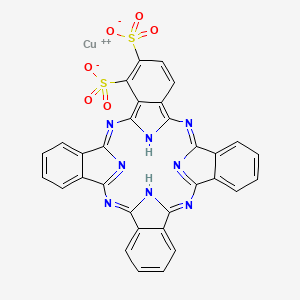
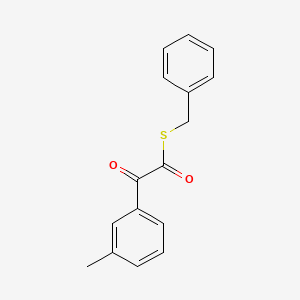
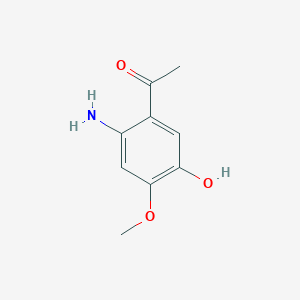
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
